4,5-Dichloro-5h-1,2,3-dithiazolium chloride
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Overview
Description
4,5-Dichloro-5h-1,2,3-dithiazolium chloride is a useful research compound. Its molecular formula is C2H2Cl3NS2 and its molecular weight is 210.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Improved Synthesis Techniques : 4,5-Dichloro-5H-1,2,3-dithiazolium chloride reacts with DMSO and other sulfoxides, facilitating improved synthesis methods for various chloro-dithiazolone compounds. This reaction yields excellent results, demonstrating the chloride's usefulness in synthesis processes (Kalogirou & Koutentis, 2009).
Generation of Novel Compounds : The compound reacts with dimethylsulfonium dicyanomethylide, leading to the formation of unique chloro-dithiazolylidene malononitriles and other isomers. This highlights its role in creating new chemical entities (Kalogirou & Koutentis, 2009).
Formation of Benzensulfonate Compounds : The reaction of this compound with phenylsulfonyl acetonitrile results in S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate, demonstrating its versatility in forming various sulfur-containing compounds (Plakas et al., 2022).
Degradation Studies : Research on the degradation of this compound in wet solvents has led to the discovery of multiple new compounds, providing insights into its stability and reactivity under different conditions (Kalogirou & Koutentis, 2009).
Heterocyclic Fused Derivatives Synthesis : This chloride is integral in synthesizing novel derivatives of the thieno[2,3-d]pyrimidin-4-one system, showcasing its application in the synthesis of complex heterocyclic structures (Pereira et al., 2017).
Characterization of Substituted Salts : Studies have been conducted on the preparation and characterization of various substituted dithiazolium salts derived from this compound, contributing to a deeper understanding of its chemical behavior (Koutentis, 2005).
Properties
IUPAC Name |
4,5-dichloro-5H-dithiazol-3-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2NS2.ClH/c3-1-2(4)6-7-5-1;/h2H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQULLKVZOMULRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=[NH+]SS1)Cl)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.